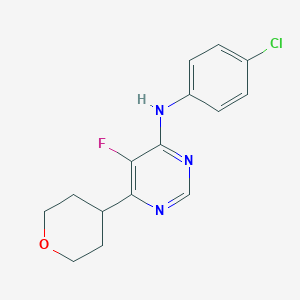![molecular formula C15H16ClFN4 B15115322 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B15115322.png)
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in the development of pharmaceuticals. The presence of the piperazine ring in the structure contributes to its pharmacokinetic properties, making it a valuable compound in medicinal chemistry.
Métodos De Preparación
The synthesis of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a fluorinated pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Mecanismo De Acción
The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, such as serotonin receptors, and modulate their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter levels and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine can be compared with other piperazine derivatives, such as:
Cetirizine: An antihistamine used to treat allergies.
Trazodone: An antidepressant used to treat major depressive disorder.
Aripiprazole: An antipsychotic used to treat schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorine atom and a methyl group on the pyrimidine ring, which contribute to its distinct pharmacological profile .
Propiedades
Fórmula molecular |
C15H16ClFN4 |
|---|---|
Peso molecular |
306.76 g/mol |
Nombre IUPAC |
4-[4-(3-chlorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C15H16ClFN4/c1-11-14(17)15(19-10-18-11)21-7-5-20(6-8-21)13-4-2-3-12(16)9-13/h2-4,9-10H,5-8H2,1H3 |
Clave InChI |
ZHCLGKGWRVRYOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one](/img/structure/B15115239.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B15115251.png)
![N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B15115252.png)
![6-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B15115255.png)

![6-[4-(fluoromethyl)piperidin-1-yl]-9H-purine](/img/structure/B15115265.png)
![1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15115282.png)
![2-({1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B15115283.png)
![1-cyclopropanecarbonyl-4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B15115290.png)
![3-(2-bromophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}propanamide](/img/structure/B15115296.png)
![1,4-dimethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15115302.png)

![N-(3-hydroxyphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B15115309.png)
![1-ethyl-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B15115317.png)
